BCPA
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Overview
Description
BCPA, also known as benzene polycarboxylic acid, is a compound derived from pyrogenic carbon. It is a significant molecular marker used in various scientific fields due to its unique properties and applications. This compound is known for its stability and ability to serve as a tracer for combustion residues in environmental studies .
Preparation Methods
The preparation of BCPA involves several synthetic routes and reaction conditions. One common method is the radiocarbon analysis of benzene polycarboxylic acids derived from pyrogenic carbon. This method requires a multistep procedure that typically results in microgram quantities of the target analyte . The purification of individual this compound compounds is crucial to minimize contamination and ensure accurate results.
Chemical Reactions Analysis
BCPA undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s carbonyl group is electrophilic, making it susceptible to nucleophilic attacks by electron-rich species . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BCPA has a wide range of scientific research applications. It is used in environmental studies to trace pyrogenic carbon residues, providing molecular-level, source-specific information necessary to constrain isotopic signatures of pyrogenic carbon . Additionally, this compound is utilized in the study of soil and water contamination, helping researchers understand the impact of incomplete combustion of organic matter on the environment .
Mechanism of Action
The mechanism of action of BCPA involves its interaction with molecular targets and pathways. This compound is known to modulate osteoclast activation and attenuate the reduction of Pin1 protein, thereby inhibiting receptor activators of osteoclastogenesis . This mechanism is particularly relevant in the study of osteoporosis, where this compound helps in understanding the molecular pathways involved in bone resorption.
Comparison with Similar Compounds
BCPA can be compared with other similar compounds, such as polycyclic aromatic hydrocarbons and other benzene derivatives. While these compounds share structural similarities, this compound’s unique properties, such as its stability and ability to serve as a molecular tracer, set it apart . Other similar compounds include benzene polycarboxylic acids derived from different sources and with varying degrees of substitution.
Properties
Molecular Formula |
C22H22Cl2N2O2 |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]butyl]prop-2-enamide |
InChI |
InChI=1S/C22H22Cl2N2O2/c23-19-9-3-1-7-17(19)11-13-21(27)25-15-5-6-16-26-22(28)14-12-18-8-2-4-10-20(18)24/h1-4,7-14H,5-6,15-16H2,(H,25,27)(H,26,28)/b13-11+,14-12+ |
InChI Key |
KHDKYKZKDQMAKP-PHEQNACWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCCCNC(=O)/C=C/C2=CC=CC=C2Cl)Cl |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCCCNC(=O)C=CC2=CC=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCCCNC(=O)C=CC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
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